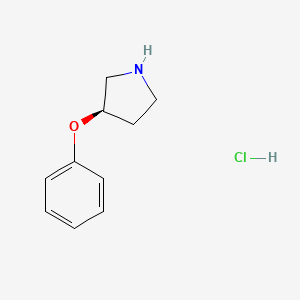

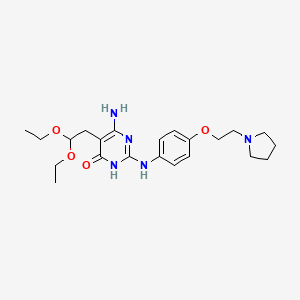

5-(叔丁基)-3,3-二甲基-6-硝基苯并呋喃-2(3H)-酮

货号 B594681

CAS 编号:

1246213-39-7

分子量: 263.293

InChI 键: PAPCLUJQMFCTDR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .科学研究应用

光化学性质和转化

- 5,7-二叔丁基-1,3-二甲基-3a,9a-二苯基-3,3a-二氢-1H-苯并[5,6][1,4]二氧杂环[2,3-d]咪唑-2(9aH)-酮及其衍生物的光化学转化受到研究。这项研究提供了对这些化合物及其光产物在紫外线照射下的吸收和荧光性质的见解(克拉夫琴科等人,2018 年)。

在有机磁性材料中的作用

- 与苯并咪唑相关的氮氧化自由基的研究,包括含叔丁基基团的化合物,阐明了它们在有机磁性材料中的作用。这些研究包括磁化率和电子自旋共振光谱,对于理解有机化合物中磁性行为的分子基础至关重要(费雷尔等人,2001 年)。

氢键超分子结构

- 对各种叔丁基取代的化合物(包括吡唑和苄胺衍生物)的研究对于理解氢键超分子结构至关重要。这些研究有助于拓宽对结晶材料中分子结构和相互作用的了解(卡斯蒂略等人,2009 年)。

杀幼虫和抗菌性能

- 合成了一系列具有叔丁基基团的新型噻二唑并三嗪-4-酮,并评估了它们的杀蚊幼虫和抗菌性能。这项研究对于开发控制蚊子种群和细菌病原体的新型化学制剂具有重要意义(卡斯特利诺等人,2014 年)。

钒(V)配合物的合成和表征

- 探索了钒(V)配合物的合成和结构表征,包括含叔丁基基团的配合物。这些研究在配位化学领域至关重要,并对新材料和催化剂的开发具有影响(巴克等人,2012 年)。

再环化为吲哚衍生物

- 研究了叔丁基取代的甲烷再环化为吲哚衍生物的过程,深入了解了这些化合物在酸性条件下的化学行为和稳定性。这项研究与理解复杂有机分子的合成和转化有关(布丁等人,2008 年)。

噻唑-2-胺衍生物的抗肿瘤活性

- 探索了具有叔丁基基团的化合物的合成和抗肿瘤活性,特别是靶向拓扑异构酶 I。这项研究为药物化学领域和潜在癌症疗法的开发做出了贡献(叶姣等人,2015 年)。

未来方向

属性

IUPAC Name |

5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPCLUJQMFCTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732341 | |

| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one | |

CAS RN |

1246213-39-7 | |

| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Difluorozinc (6.093 g, 58.92 mmol) was added to a round bottomed flask, which was flushed with nitrogen. Pd(tBu3P)2 (2 g, 3.835 mmol) was then added under nitrogen stream. 2-Bromo-4-tert-butyl-5-nitro-phenol (16.15 g, 58.92 mmol) dissolved in DMF (80.75 mL) was then added to the flask. The reaction mixture was an orange suspension. (1-Methoxy-2-methyl-prop-1-enoxy)trimethylsilane (21.61 g, 25.13 mL, 117.8 mmol) was added to the mixture and the resulting mixture was heated to 80° C. and stirred for 16 h. When complete, the reaction mixture was cooled to ambient temperature and filtered through Celite®. The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL) was added to the filtrate. The mixture was stirred for 15 min and settled for another 15 min. The layers were separated and 0.5M HCl (500 mL, 250.0 mmol) was added to the organic phase. The layers were separated and the organic layer was washed with water (500 mL). The layers were separated and the organic layer was washed with NaCl (500 mL; 8 wt %). The organic layer was separated and the solvent removed in vacuo. The crude product was obtained as a brown crystalline solid and was then purified through a silica plug, using hexane:MTBE 20:1-10:1 as an eluent. The fractions containing product were combined and the solvent removed in vacuo to give the pure product as a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.80 (s, 1H); 7.62 (s, 1H); 1.49 (s, 6H); 1.34 (s, 9H)

[Compound]

Name

Pd(tBu3P)2

Quantity

2 g

Type

reactant

Reaction Step One

Quantity

25.13 mL

Type

reactant

Reaction Step Three

Name

Synthesis routes and methods II

Procedure details

To a solution of compound 18 (7.10 g, 25.2 mmol) in 710 mL of anhydrous THF was added EDCI (14.5 g, 75.6 mmol). The resulting suspension was left stirring at 30° C. overnight. The precipitate was filtered and thoroughly washed with DCM. The filtrate was concentrated to dryness and the residue was dissolved in DCM (100 mL). The solution was washed with water (50 mL×2) and brine (50 mL×1). The DCM layer was then dried over anhydrous Na2SO4 and concentrated to give the crude product, which was purified via column chromatography on silica gel (Petroleum ether/EtOAc 200:1→100:1→50:1) to give compound 19 as a white solid. 1H NMR (CDCl3; 400 MHz) δ 7.36 (s), δ 7.10 (s), δ 1.53 (s), δ 1.41 (s).

Name

Synthesis routes and methods III

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)